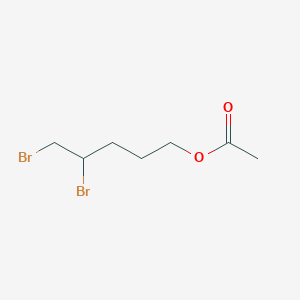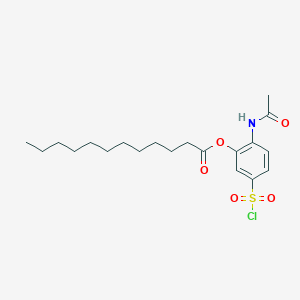
2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetamido group, a chlorosulfonyl group, and a dodecanoate ester, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with acetamido and chlorosulfonyl groups. The dodecanoate ester is then introduced through esterification reactions. Common reagents used in these synthetic routes include acetic anhydride, chlorosulfonic acid, and dodecanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the application. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorosulfonyl group can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-(chlorosulfonyl)phenyl octanoate
- 2-Acetamido-5-(chlorosulfonyl)phenyl hexanoate
- 2-Acetamido-5-(chlorosulfonyl)phenyl butanoate
Uniqueness
Compared to similar compounds, 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and overall properties. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88963-77-3 |
|---|---|
Molecular Formula |
C20H30ClNO5S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(2-acetamido-5-chlorosulfonylphenyl) dodecanoate |
InChI |
InChI=1S/C20H30ClNO5S/c1-3-4-5-6-7-8-9-10-11-12-20(24)27-19-15-17(28(21,25)26)13-14-18(19)22-16(2)23/h13-15H,3-12H2,1-2H3,(H,22,23) |
InChI Key |
QGFXOBNORFBNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


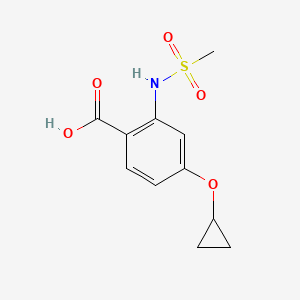
![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
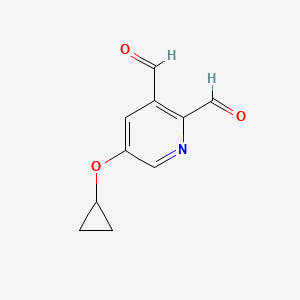
![5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14805836.png)
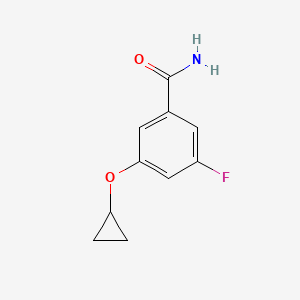

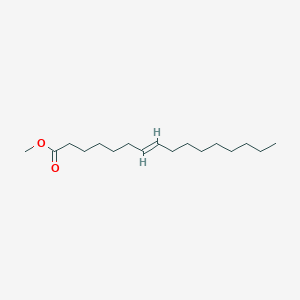
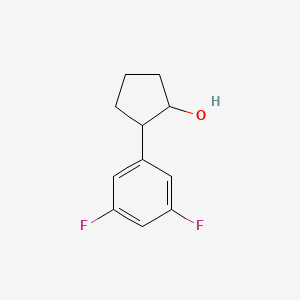
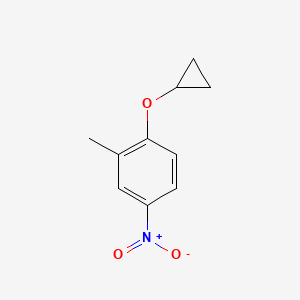
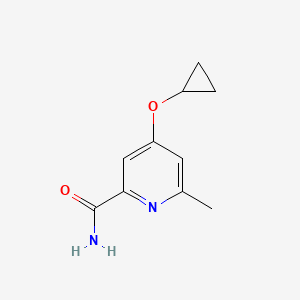
![N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide](/img/structure/B14805875.png)
